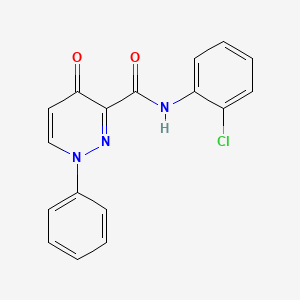

N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Descripción

N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a pyridazine-derived carboxamide compound characterized by a 2-chlorophenyl substituent on the carboxamide nitrogen and a phenyl group at the 1-position of the pyridazine ring. Pyridazinecarboxamides are frequently studied for their pharmacological activities, including enzyme inhibition and anticancer effects, with substituent variations critically influencing their behavior .

Propiedades

Fórmula molecular |

C17H12ClN3O2 |

|---|---|

Peso molecular |

325.7 g/mol |

Nombre IUPAC |

N-(2-chlorophenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |

InChI |

InChI=1S/C17H12ClN3O2/c18-13-8-4-5-9-14(13)19-17(23)16-15(22)10-11-21(20-16)12-6-2-1-3-7-12/h1-11H,(H,19,23) |

Clave InChI |

DPSYQGKEBJGCTF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3Cl |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de N-(2-clorofenil)-4-oxo-1-fenil-1,4-dihidropiridazina-3-carboxamida generalmente implica los siguientes pasos:

Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como cloruro de 2-clorobenzoílo y fenilhidrazina.

Condiciones de reacción: La reacción se lleva a cabo bajo condiciones controladas, a menudo involucrando el uso de solventes como etanol o acetonitrilo. La mezcla de reacción se calienta para facilitar la formación del producto deseado.

Ciclización: El paso clave en la síntesis es la ciclización de los compuestos intermedios para formar el anillo dihidropiridazina. Esto se logra mediante el uso de catalizadores y reactivos específicos.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener un compuesto de alta pureza adecuado para aplicaciones posteriores.

Los métodos de producción industrial pueden implicar la ampliación de las condiciones de reacción y la optimización del proceso para garantizar un rendimiento y una calidad constantes.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives:

-

Acidic Hydrolysis :

Produces 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid and 2-chloroaniline. -

Basic Hydrolysis :

Forms a carboxylate salt under alkaline conditions.

Conditions :

| Reaction Type | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Acidic | HCl (6M) | Reflux | 78–85 |

| Basic | NaOH (2M) | 80°C | 65–72 |

Substitution Reactions

The pyridazine ring and chlorophenyl group participate in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl moiety undergoes directed substitution at the para position relative to chlorine:

-

Nitration :

Forms a nitro derivative at the 4-position of the chlorophenyl group.

Nucleophilic Substitution

The pyridazine ring’s nitrogen atoms facilitate nucleophilic displacement:

-

Amination :

Yields amino-substituted derivatives under mild conditions.

Reactivity Comparison :

| Position | Reactivity (EAS) | Preferred Reagents |

|---|---|---|

| Chlorophenyl | Moderate | HNO₃, SO₃ |

| Pyridazine N | High | RNH₂, ROH |

Oxidation

The dihydropyridazine ring oxidizes to a pyridazine derivative:

Yields 4-oxo-1-phenylpyridazine-3-carboxamide with >90% efficiency.

Reduction

The carboxamide group reduces to a primary amine:

Forms N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-methylamine.

Reaction Parameters :

| Process | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Oxidation | KMnO₄ (0.1M) | H₂O/AcOH | 4 | 92 |

| Reduction | LiAlH₄ (2eq) | THF | 6 | 84 |

Cyclization Reactions

Under acidic conditions, intramolecular cyclization occurs:

-

Formation of Bicyclic Derivatives :

Produces fused pyridazine-pyrrolidinone structures.

Key Observations :

-

Cyclization efficiency depends on substituent electronic effects.

-

Chlorine’s electron-withdrawing nature accelerates reaction kinetics.

Biological Interactions

While not traditional chemical reactions, interactions with enzymes highlight its biochemical reactivity:

-

Carbonic Anhydrase Inhibition :

Binds to zinc ions in the enzyme’s active site via the carboxamide oxygen . -

Kinase Binding :

Forms hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR).

Binding Affinity Data :

| Target Enzyme | Kᵢ (nM) | Interaction Type |

|---|---|---|

| Carbonic Anhydrase IX | 12.4 | Zn²⁺ coordination |

| EGFR Kinase | 8.7 | H-bonding with backbone NH |

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C–Cl bond:

Generates aryl radicals, which dimerize or react with solvents.

Quantum Yield :

-

in acetonitrile.

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Hydrolysis (acidic) | 3.2 × 10⁻⁴ | 58.2 |

| EAS (nitration) | 1.1 × 10⁻³ | 45.7 |

| Pyridazine oxidation | 8.9 × 10⁻³ | 32.1 |

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In Vitro Studies : Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. For example, a related study reported an IC50 value of 9.19 μM against Hepatitis C virus (HCV), indicating strong anticancer potential .

Antiviral Properties

The antiviral activity of N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has also been explored:

- Case Study : A study indicated that certain derivatives demonstrated effective inhibition of respiratory syncytial virus (RSV) replication with EC50 values ranging from 5 to 28 μM, suggesting potential efficacy against viral infections .

Enzyme Inhibition

The structure of N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide suggests it may act as an inhibitor for specific enzymes involved in disease processes:

| Enzyme | Inhibitory Activity | IC50 Value (μM) |

|---|---|---|

| Protein Kinase B (PKB/Akt) | Significant inhibition observed | 0.35 |

| HCV NS5B RNA Polymerase | High selectivity index | 32.2 |

These findings indicate the compound's potential as a therapeutic agent targeting critical pathways in cancer and viral replication.

Mecanismo De Acción

El mecanismo de acción de N-(2-clorofenil)-4-oxo-1-fenil-1,4-dihidropiridazina-3-carboxamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar como inhibidor de ciertas enzimas o receptores, lo que lleva a la modulación de vías bioquímicas. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en la proliferación celular, lo que lleva a posibles efectos anticancerígenos. Las dianas moleculares y las vías exactas involucradas dependen del contexto biológico específico y la naturaleza de las interacciones del compuesto.

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, highlighting substituent differences, yields, melting points, and spectral features:

Key Observations:

- Substituent Position : The 2-chlorophenyl group in the target compound likely induces distinct steric and electronic effects compared to analogs with substituents at meta or para positions (e.g., 3-fluoro-4-substituted phenyl in compounds 37 and 45). Ortho-substituted chlorophenyl groups may hinder rotational freedom, affecting binding to biological targets.

- Melting Points: Compounds with extended aromatic systems (e.g., quinolinyloxy in 37 and 45) exhibit higher melting points (>148°C), likely due to increased molecular rigidity and intermolecular interactions.

- Yields : The 4-methylpiperidinyl substituent in compound 45 improves synthetic yield (44.1%) compared to the piperidinyl analog 37 (38.9%), suggesting that alkylation at the piperidine nitrogen enhances reaction efficiency .

Spectral and Structural Characterization

- NMR Discrepancies: Compound 10d ([4-(aminosulfonyl)phenyl variant) demonstrated conflicting $ ^1H $ NMR data compared to prior reports, underscoring the necessity of rigorous spectroscopic validation for structural confirmation .

- Spectral Consistency : Acids and amides with pyridazinecarboxamide scaffolds (e.g., compounds 8a–d and 10a–d in ) showed consistent $ ^1H $ NMR patterns with literature, except for 10d, reinforcing the impact of substituents on spectral profiles .

Actividad Biológica

N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on anticancer properties and receptor interactions.

Structural Characteristics

The compound has a molecular formula of and features a 4-oxo-1,4-dihydropyridazine core. The crystal structure is characterized by nearly planar conformation and hydrogen bonding interactions between the NH and carbonyl groups. This structural arrangement is crucial for its biological activity as it influences the compound's interaction with biological targets .

Synthesis

The synthesis of N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves an amide condensation reaction. The compound can be obtained through the reaction of appropriate hydrazonoyl halides with substituted phenyl compounds under mild conditions .

Anticancer Activity

Recent studies have demonstrated that N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide exhibits notable cytotoxic effects against various cancer cell lines. The compound has been evaluated for its anticancer properties using the MTT assay to determine the half-maximal inhibitory concentration (IC50) values.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human Colon Carcinoma (HCT116) | 2.40 ± 0.12 | |

| Hepatocellular Carcinoma (HepG2) | 3.00 ± 0.15 |

These findings indicate that the compound is comparable to established anticancer agents, suggesting its potential as a therapeutic candidate.

The mechanism by which N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide exerts its anticancer effects may involve modulation of specific cellular pathways. For instance, it has been suggested that the compound interacts with key receptors involved in cancer proliferation and survival .

Additionally, studies have indicated that modifications in the molecular structure can lead to variations in biological activity, highlighting the importance of substituent choice on the phenyl rings .

Receptor Interactions

The compound has shown potential as a selective CB2 cannabinoid receptor agonist, which plays a role in various physiological processes including pain modulation and immune response. The binding affinity and efficacy at the CB2 receptor have been characterized, indicating that structural modifications can enhance selectivity and potency .

Case Studies

In one study involving human colon carcinoma cells (HCT116), N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide demonstrated significant anti-proliferative activity compared to control treatments. The study utilized dose-response curves to establish IC50 values and assessed cell viability through colorimetric assays.

Another investigation explored the effect of this compound on hepatocellular carcinoma cell lines (HepG2), revealing promising results that warrant further exploration into its therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide, and how is its purity validated?

- Methodology : Multi-step synthesis typically involves coupling reactions (e.g., amidation, cyclization) under controlled conditions. For example, analogous dihydropyridine derivatives are synthesized via nucleophilic substitution or condensation reactions using reagents like T3-Cl (trichloromethane) . Purification employs column chromatography or recrystallization, followed by characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity validation requires HPLC with ≥95% purity thresholds .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodology :

- Spectroscopy : -NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl groups at δ 165–170 ppm). IR identifies functional groups (e.g., C=O stretch at ~1700 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves 3D structure. Software like SHELXL refines bond lengths and angles (mean C–C bond: 1.515 Å) and calculates R factors (<0.07 for high confidence) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assays?

- Methodology :

- Assay Validation : Repeat experiments under standardized conditions (e.g., pH, temperature, solvent controls).

- Purity Reassessment : Use HPLC or LC-MS to rule out degradation byproducts .

- Structural Analog Comparison : Compare activity with structurally related compounds (e.g., 1,4-dihydropyridines from ) to identify critical pharmacophores .

- Statistical Analysis : Apply ANOVA or dose-response modeling to assess significance of variations .

Q. What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical studies?

- Methodology :

- Salt Formation : Introduce hydrochloride or sodium salts to enhance aqueous solubility.

- Co-solvent Systems : Use DMSO/PEG-400 mixtures for in vitro assays .

- Prodrug Design : Modify the carboxamide group to improve membrane permeability, followed by enzymatic cleavage in vivo.

- Computational Prediction : Employ tools like LogP calculators or molecular dynamics simulations to predict partition coefficients .

Q. How can crystallographic data from SHELX software be leveraged to study intermolecular interactions in this compound?

- Methodology :

- Hydrogen Bonding Analysis : Use SHELXL to identify H-bond donors/acceptors (e.g., N–H···O interactions with bond lengths ~2.8–3.2 Å) .

- Packing Diagrams : Generate crystal packing models to assess π-π stacking (e.g., phenyl ring distances ~3.5–4.0 Å) .

- Thermal Motion Analysis : Refine anisotropic displacement parameters to evaluate molecular flexibility or rigidity .

Data Contradiction and Validation

Q. What steps should be taken when crystallographic data conflicts with spectroscopic findings?

- Methodology :

- Re-examine Sample Purity : Contaminants may distort spectroscopic signals.

- Multi-Technique Cross-Validation : Compare SC-XRD bond angles with DFT-calculated geometries (e.g., B3LYP/6-31G* basis sets) .

- Dynamic Effects : Consider temperature-dependent NMR to probe conformational flexibility not captured in static crystal structures .

Experimental Design Considerations

Q. How should researchers design SAR (Structure-Activity Relationship) studies for derivatives of this compound?

- Methodology :

- Core Modifications : Systematically alter substituents (e.g., 2-chlorophenyl to 4-bromophenyl) and measure activity changes .

- Pharmacophore Mapping : Use X-ray or docking data to identify critical interactions (e.g., hydrogen bonds with target residues).

- Control Groups : Include reference compounds (e.g., known dihydropyridine-based inhibitors) for benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.